molecular formula C11H17ClN2O2S B2415178 N-Piperidin-3-ylbenzenesulfonamide;hydrochloride CAS No. 1829814-29-0

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride

Cat. No. B2415178
CAS RN: 1829814-29-0
M. Wt: 276.78
InChI Key: BUPPBYGUKOIYOY-UHFFFAOYSA-N
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Description

“N-Piperidin-3-ylbenzenesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 1829814-29-0 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives, which this compound is a part of, have been synthesized using palladium and rhodium hydrogenation . This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The IUPAC name for this compound is N-(3-piperidinyl)benzenesulfonamide . The InChI code is 1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10/h1-3,6-7,10,12-13H,4-5,8-9H2 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 276.79 . It is a powder at room temperature .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

  • Piperidine derivatives, including N-Piperidin-3-ylbenzenesulfonamide; hydrochloride, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to investigate these properties (Kaya et al., 2016).

Structural Investigations

  • Structural studies of compounds similar to N-Piperidin-3-ylbenzenesulfonamide; hydrochloride have been conducted, such as the investigation of AND-1184 and its hydrochloride form for potential application in dementia treatment. Single-crystal X-ray and solid-state NMR were utilized in this research (Pawlak et al., 2021).

Synthesis and Biological Evaluation

  • Several studies focus on the synthesis of N-Piperidin-3-ylbenzenesulfonamide derivatives and their biological evaluation. For instance, derivatives have been synthesized with potential activity against cholinesterase enzymes (Khalid, 2012), and as membrane-bound phospholipase A2 inhibitors (Oinuma et al., 1991).

Antimicrobial Studies

  • Research has been conducted on the synthesis of certain derivatives and their antimicrobial activities. For example, a study synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and tested its microbial activities (Ovonramwen et al., 2019).

Pharmacological Properties

  • Several compounds, including N-Piperidin-3-ylbenzenesulfonamide derivatives, have been identified as high affinity and selective antagonists in pharmacological studies. For instance, the identification of SB-357134 as a selective 5-HT6 antagonist highlights the potential therapeutic applications of these compounds (Bromidge et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-Piperidin-3-ylbenzenesulfonamide;hydrochloride”, is an important task of modern organic chemistry .

Mechanism of Action

Remember, it’s important to handle all chemical compounds safely and ethically, following all relevant regulations and guidelines. If you’re planning to work with “N-Piperidin-3-ylbenzenesulfonamide;hydrochloride”, make sure you understand its safety profile and handle it with appropriate care .

properties

IUPAC Name

N-piperidin-3-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10;/h1-3,6-7,10,12-13H,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPPBYGUKOIYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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